Cas no 1706437-92-4 (8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester)
8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester
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- Inchi: 1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3
- InChI Key: NEOZJHPIDRTZJM-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC(C(OC)=O)=C2O)C=C1[N+]([O-])=O
8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256132-1g |
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate |
1706437-92-4 | 97% | 1g |
$*** | 2023-03-30 |
8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester
8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester (CAS No. 1706437-92-4): A Comprehensive Overview
8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester (CAS No. 1706437-92-4) is a specialized nitro-substituted indolizine derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research and material science. This compound belongs to the indolizine alkaloid family, a class of heterocyclic compounds known for their diverse biological activities and synthetic versatility.
The molecular structure of 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester features three distinctive functional groups: a hydroxy group at position 8, a nitro group at position 2, and a methyl ester of carboxylic acid at position 7. This combination of substituents makes the compound particularly interesting for researchers investigating structure-activity relationships in medicinal chemistry. Recent studies have shown that such nitro-indolizine derivatives may exhibit promising biological properties, though specific applications are still under investigation.
From a synthetic chemistry perspective, 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester serves as a valuable building block for the preparation of more complex heterocyclic systems. Its electron-deficient aromatic system makes it suitable for various nucleophilic aromatic substitution reactions, while the methyl ester group offers opportunities for further derivatization through hydrolysis or transesterification. These characteristics align well with current research trends in green chemistry and atom-economical synthesis, which are among the most searched topics in modern chemical research.
The compound's potential applications extend to materials science, where nitro-aromatic compounds are being explored for their photophysical properties. Researchers are particularly interested in how the electron-withdrawing nitro group and electron-donating hydroxy group in 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester might influence its charge-transfer characteristics. This is relevant to the development of organic electronic materials, a field that has seen exponential growth in recent years due to the demand for flexible and sustainable electronic devices.
Quality control of 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for research applications, especially in pharmaceutical development where impurity profiling has become a hot topic in regulatory compliance. Many researchers search for information about analytical methods for heterocyclic compounds, making this aspect particularly relevant to current scientific discourse.
In the context of drug discovery, indolizine derivatives have shown promise as kinase inhibitors and anti-inflammatory agents. While 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester itself may not be a drug candidate, its structure serves as an important pharmacophore for medicinal chemistry programs. This connects to frequently searched terms in pharmaceutical research like scaffold hopping and privileged structures in drug design.
The stability and storage conditions of 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester are important considerations for researchers. Like many nitro-aromatic compounds, it should be protected from light and moisture to maintain stability. Proper handling procedures align with the growing emphasis on laboratory safety best practices, another highly searched topic among chemical professionals.
Market availability of 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester has increased in recent years to meet the growing demand from research institutions. Suppliers typically offer the compound in small quantities suitable for laboratory use, with certificates of analysis to ensure quality. The pricing reflects its status as a specialty chemical rather than a bulk commodity, which is consistent with trends in the fine chemicals market.
Future research directions for 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester may include exploration of its biological activity profile and development of more efficient synthetic routes. The compound's unique structure makes it a candidate for high-throughput screening programs, particularly in areas like infectious disease research and cancer therapeutics, which remain among the most urgent global health challenges.
In summary, 8-Hydroxy-2-nitro-indolizine-7-carboxylic acid methyl ester represents an interesting case study in heterocyclic chemistry with potential applications across multiple scientific disciplines. Its combination of nitro, hydroxy, and ester functionalities on an indolizine scaffold offers numerous possibilities for chemical modification and biological evaluation, making it a valuable tool for researchers working at the intersection of chemistry and life sciences.
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